5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS 1832583-43-3
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS 1832583-43-3
An In-Depth Technical Guide to 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS 1832583-43-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, CAS 1832583-43-3, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details established and potential synthetic pathways, outlines methods for analytical characterization, and explores its applications as a pivotal scaffold in modern drug discovery. By integrating field-proven insights with foundational chemical principles, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: A Scaffold of Strategic Importance
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a unique heterocyclic compound featuring a pyridine ring substituted with both a chloro and an amino group, and critically, a 2H-1,2,3-triazole moiety.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.
The strategic importance of this molecule is rooted in the proven pharmacological relevance of its constituent parts:
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Pyridine Ring: A ubiquitous scaffold in pharmaceuticals, the pyridine ring is a core component of numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2]
-
1,2,3-Triazole Moiety: The triazole ring is a well-established pharmacophore known for its metabolic stability and capacity to act as a bioisostere for other functional groups.[3][4][5] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3][6][7] The 1,2,3-triazole isomer, often synthesized via "click chemistry," is particularly favored in drug discovery for its high efficiency and biocompatibility.[3]
-
Chloro and Amino Substituents: These functional groups serve as critical handles for further molecular elaboration. The chlorine atom can be displaced via nucleophilic substitution reactions, while the amine group provides a site for amide bond formation, alkylation, or diazotization, enabling the construction of diverse compound libraries.[1]
This guide will delve into the technical specifics of this compound, providing a framework for its synthesis, characterization, and strategic deployment in research and development programs.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in experimental settings. The key identifiers and physicochemical data for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are summarized below.
| Property | Value | Reference |
| CAS Number | 1832583-43-3 | [8][9] |
| Molecular Formula | C₇H₆ClN₅ | [1][10][11] |
| Molecular Weight | 195.61 g/mol | [10][11] |
| IUPAC Name | 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | [8] |
| SMILES | ClC1=CC(N)=CN=C1N2N=CC=N2 | [10] |
| InChI Key | SPVSXXFBKUTYGT-UHFFFAOYSA-N | [11] |
| Appearance | Solid (form may vary) | N/A |
| Thermal Stability | Structurally stable up to approximately 180°C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves a multi-step sequence that leverages established methodologies in heterocyclic chemistry.[1] The primary strategic consideration is the controlled formation of the substituted pyridine core and the subsequent or concurrent installation of the triazole ring.
Core Synthetic Strategies
Conventional approaches rely on sequential coupling and cyclization reactions.[1] Key methods include:
-
Click Chemistry (Azide-Alkyne Cycloaddition): This is a highly efficient and widely used method for forming the 1,2,3-triazole ring.[1][3] The strategy involves reacting a pyridine precursor containing an azide group with an alkyne in the presence of a copper catalyst.
-
Direct Amination: The amino group can be introduced onto a pre-formed 5,6-disubstituted chloropyridine ring through various amination protocols.
-
Cyclization Reactions: The pyridine ring itself can be constructed via formal [3+3] cycloaddition reactions using appropriate enamine and unsaturated aldehyde/ketone precursors.[12][13]
A generalized workflow for the synthesis is depicted below. The choice of specific reagents and conditions depends on the desired scale and the availability of starting materials.
Caption: Generalized Synthetic Workflow Diagram.
Exemplary Synthesis Protocol
This protocol is a representative, conceptual methodology based on common synthetic transformations in heterocyclic chemistry.
Objective: To synthesize 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine.
Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine
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To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 5-chloro-2-amino-3-nitropyridine.
-
Treat the product with a diazotizing agent (e.g., NaNO₂/HCl) followed by a Sandmeyer reaction with CuCl to replace the amino group with a second chlorine atom.
Step 2: Synthesis of 2-Azido-3-chloro-5-nitropyridine
-
Dissolve 2,3-dichloro-5-nitropyridine in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃) and heat the mixture to 60-80°C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 2-(2H-1,2,3-triazol-2-yl)-3-chloro-5-nitropyridine
-
In a suitable solvent, combine 2-azido-3-chloro-5-nitropyridine, an alkyne source (e.g., trimethylsilylacetylene), and a copper(I) catalyst (e.g., CuI) with a ligand (e.g., TMEDA).
-
Stir the reaction at room temperature until the azide is consumed. If a silyl-protected alkyne was used, deprotection is necessary using a reagent like TBAF.
Step 4: Reduction of the Nitro Group
-
Dissolve the product from Step 3 in ethanol or methanol.
-
Add a reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).
-
Heat the reaction to reflux for 2-4 hours or stir under H₂ atmosphere until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst/iron salts.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine and aromatic C-H and C=N vibrations.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and crystal packing information.[1] Studies have shown that this compound can crystallize in different systems depending on the conditions.[1]
| Crystallographic Parameter | Reported Values |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Pna2₁ (Orthorhombic) or other monoclinic groups |
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability, indicating the compound is stable up to approximately 180°C under an inert atmosphere.[1]
Applications in Research and Development
The true value of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine lies in its application as a versatile building block for creating more complex molecules with desired biological or material properties.[1][9][14]
Caption: Core Applications as a Molecular Scaffold.
Drug Discovery
The compound is an ideal starting point for lead optimization campaigns.[1]
-
Kinase Inhibitors: The pyridine-amine core can mimic the hinge-binding motif of ATP, a common strategy for designing kinase inhibitors for oncology.[14][15] The triazole and chloro-substituent can be elaborated to target specific pockets within the kinase active site, enhancing potency and selectivity.
-
Antiviral and Antibacterial Agents: The triazole ring is a known pharmacophore in many antimicrobial drugs.[5][7] This scaffold can be used to develop new agents targeting drug-resistant pathogens.[16]
-
CNS Drug Candidates: Pyridine and triazole derivatives have shown promise in treating neurological disorders.[3][17]
Materials Science
-
Functional Polymers: The compound can be used as a monomer to synthesize polymers with enhanced thermal stability and specific chemical properties.[1]
-
Fluorescent Probes: The conjugated heterocyclic system provides a platform for designing fluorescent molecules for biological imaging applications.[1]
-
Metal Coordination: The nitrogen atoms in both the pyridine and triazole rings can act as ligands to coordinate with metal ions, suggesting potential use in creating catalysts or metal-organic frameworks (MOFs).[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are mandatory.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
Recommended Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended), protected from light and kept under an inert atmosphere to ensure long-term stability.[14]
Conclusion
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is more than just a chemical intermediate; it is a strategically designed molecular scaffold that offers significant opportunities in diverse scientific fields. Its unique combination of a pharmacologically relevant pyridine-triazole core with versatile functional handles makes it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
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Scaffold 1
Meisenheimer Complex (Resonance Stabilized)
Substituted Product